molecular formula C13H15N3OS B2544614 3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane CAS No. 2202047-22-9

3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane

Cat. No.: B2544614
CAS No.: 2202047-22-9
M. Wt: 261.34
InChI Key: UUIOEFSFNNMXQZ-UHFFFAOYSA-N
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Description

3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane is a sophisticated chemical hybrid compound designed for medicinal chemistry and drug discovery research. It combines two pharmacologically significant moieties: a thieno[2,3-d]pyrimidine scaffold and a 1-azabicyclo[2.2.2]octane (quinuclidine) system. The thienopyrimidine core is a recognized privileged structure in anticancer agent development, known to confer substantial cytotoxic effects and serve as a key pharmacophore for various kinase inhibitors . Derivatives based on this structure have been frequently investigated for their promising anticancer properties . Concurrently, the 1-azabicyclo[2.2.2]octane moiety is established as a potent ligand for nicotinic acetylcholine receptors (nAChRs), exhibiting high affinity for specific subtypes like α4β2 . This molecular architecture suggests potential dual research applications. It may be explored as a targeted inhibitor for oncology pathways, particularly those involving specific kinases, and as a valuable tool compound in neuroscience for the study of neurological disorders and receptor modulation. The ether linkage at the 4-position of the thienopyrimidine ring is a critical feature for optimizing biological activity and physicochemical properties. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-(1-azabicyclo[2.2.2]octan-3-yloxy)thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-4-16-5-2-9(1)11(7-16)17-12-10-3-6-18-13(10)15-8-14-12/h3,6,8-9,11H,1-2,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIOEFSFNNMXQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2CCC1C(C2)OC3=C4C=CSC4=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method involves the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often include heating the reactants in the presence of a desiccant such as calcium chloride to facilitate the cyclization process .

Industrial Production Methods

Industrial production of thienopyrimidine derivatives, including this compound, may involve large-scale synthesis using similar cyclization reactions. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .

Scientific Research Applications

3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets and pathways. The thienopyrimidine core can mimic nucleic acid bases, allowing the compound to interfere with nucleic acid metabolism and function. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The azabicyclooctane moiety may enhance the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Pharmacological Profiles

Compound Name Substituent at 3-Position Biological Activity Reference
(3R)-3-[(1-Phenylcycloheptyl)carbonyl]oxy]-1-azabicyclo[2.2.2]octane Phenylcycloheptyl-carbonyloxy M3 receptor antagonist (anticholinergic)
(3R)-3-[(1-Thienylcycloheptyl)carbonyl]oxy]-1-azabicyclo[2.2.2]octane Thienylcycloheptyl-carbonyloxy M3 receptor antagonist (anticholinergic)
Target Compound Thieno[2,3-d]pyrimidin-4-yloxy Presumed anticholinergic activity

Key Observations :

  • Substituent Geometry: Unlike the cycloheptyl-carbonyloxy groups in patent compounds , the thienopyrimidine substituent in the target compound is a fused bicyclic system.
  • Electronic Effects: The thienopyrimidine moiety contains sulfur and nitrogen atoms, which may engage in hydrogen bonding or dipole interactions distinct from the phenyl/thienyl groups in analogues.

Thienopyrimidine-Containing Analogues

Table 2: Thienopyrimidine Derivatives with Varied Linkages

Compound Class Linkage to Core Biological Activity Reference
Thieno[2,3-d]pyrimidin-4-ol + 1,2,3-triazole Methylene-oxy-triazole Antimicrobial (moderate to excellent)
Target Compound Direct ether linkage Hypothesized anticholinergic

Key Observations :

  • Linkage Flexibility : The target compound employs a direct ether linkage, reducing conformational freedom compared to the methylene-oxy-triazole derivatives in . This rigidity may favor entropic gains in receptor binding .
  • Activity Divergence: While triazole-linked thienopyrimidines exhibit antimicrobial activity , the target compound’s quinuclidine core suggests a shift toward neurological targets, such as mAChRs .

Pharmacological Implications

  • Receptor Selectivity: The thienopyrimidine group may confer selectivity for specific mAChR subtypes (e.g., M3 over M2) compared to simpler aryl substituents, though experimental validation is needed.

Biological Activity

3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane is a complex organic compound belonging to the thienopyrimidine class, known for its diverse biological activities and potential applications in medicinal chemistry. This compound features a thienopyrimidine core linked to an azabicyclooctane moiety, contributing to its unique chemical properties and biological activities.

  • Molecular Formula : C13H15N3OS
  • Molecular Weight : 261.34 g/mol
  • CAS Number : 2202047-22-9

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular processes. The thienopyrimidine core can mimic nucleic acid bases, allowing the compound to interfere with nucleic acid metabolism and function. This interaction leads to the inhibition of cell proliferation and induction of apoptosis in cancer cells, positioning it as a potential anticancer agent .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties by inhibiting key enzymes involved in cancer cell growth and survival. The compound has shown promising results in various in vitro studies where it effectively reduced cell viability in cancer cell lines.

Antiviral and Anti-inflammatory Properties

In addition to its anticancer effects, this compound has been investigated for its antiviral and anti-inflammatory properties. Preliminary studies suggest that it may inhibit viral replication and modulate inflammatory pathways, making it a candidate for further research in treating viral infections and inflammatory diseases .

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with other thienopyrimidine derivatives:

Compound NameStructureBiological Activity
Thieno[3,4-b]pyridineStructureAnticancer, Antimicrobial
Thieno[2,3-c]pyrazoleStructureAntioxidant, Anti-inflammatory
3-{Thieno[3,2-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octaneStructureAntiviral, Anticancer

Case Studies

  • In Vitro Studies : A study demonstrated that treatment with this compound resulted in a dose-dependent decrease in the viability of various cancer cell lines, suggesting its potential as an effective therapeutic agent .
  • Mechanistic Insights : Molecular docking studies have revealed that this compound can effectively bind to the active sites of specific enzymes involved in cancer progression, providing insights into its mechanism of action .

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